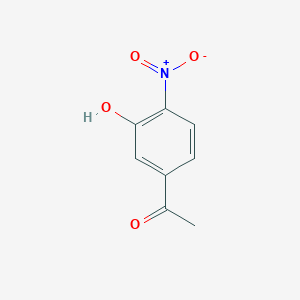

1-(3-Hydroxy-4-nitrophenyl)ethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-(3-Hydroxy-4-nitrophenyl)ethanone involves several steps and intermediates. For instance, a racemic mixture of 1-nitro-2-(p-hydroxyphenyl)ethane, which is structurally similar to the compound of interest, was synthesized from 1-nitro-2-(p-hydroxyphenyl)ethene by selective reduction using sodium boro[3H]hydride. The nitroethene precursor was obtained through the condensation of p-hydroxybenzaldehyde with nitromethane . This synthesis route is significant for studies on the biosynthesis of tyrosine-derived cyanogenic glucosides and glucosinolates.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, a related compound, 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one, crystallizes in the monoclinic crystal class and adopts a flattened boat conformation for the pyrimidine ring . The crystallographic analysis of another related compound, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, revealed that it crystallizes in the orthorhombic Pbca space group, with molecules linked by hydroxy-ethanone O-H···O interactions forming columns separated by aliphatic tails .

Chemical Reactions Analysis

The involvement of 1-nitro-2-(p-hydroxyphenyl)ethane, a compound similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone, as an intermediate in the biosynthesis of cyanogenic glucosides has been demonstrated. This intermediate is metabolized by a microsomal enzyme system to subsequent intermediates in the synthesis of dhurrin, a tyrosine-derived cyanogenic glucoside . The conversion of related intermediates requires oxygen molecules for hydroxylation steps, indicating the complexity of the reactions involved in the biosynthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Hydroxy-4-nitrophenyl)ethanone can be inferred from their molecular structures and intermolecular interactions. For instance, the title compound in one study, 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone, forms a three-dimensional network in the crystal through hydrogen bonds and π-π interactions, suggesting potential solubility and stability characteristics . Similarly, the crystallographic identification of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone indicates the presence of supramolecular architectures that could influence the compound's melting point, solubility, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Phase Equilibrium and Ternary Phase Diagrams

1-(3-Nitrophenyl)ethanone, a compound structurally similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone, has been studied for its phase equilibrium and ternary phase diagrams in different solvents. These studies are crucial in understanding the solubility and crystallization behaviors of such compounds, which is vital for separation and purification processes in chemical industries (Li et al., 2019).

Hydrogen Bonding Analysis

High-resolution X-ray and neutron diffraction techniques have been employed to analyze the total experimental charge density in similar compounds. This analysis reveals intricate details of intra- and intermolecular bonding, which are critical for understanding the chemical reactivity and stability of such molecules (Hibbs, Overgaard, & Piltz, 2003).

Antibacterial Activity

Compounds related to 1-(3-Hydroxy-4-nitrophenyl)ethanone, such as thiosemicarbazones, have been synthesized and tested for their antibacterial activity. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibacterial agents (Parekh & Desai, 2006).

Synthesis of Organic Compounds

The chemical synthesis of various organic compounds, including aminobenzo[b]thiophenes, imidazolidin-2-ones, and other derivatives, often involves key intermediates or related structures to 1-(3-Hydroxy-4-nitrophenyl)ethanone. These syntheses contribute to the development of novel materials and pharmaceuticals (Androsov et al., 2010); (Shtamburg et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3-hydroxy-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGMRIVCXMLBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617310 | |

| Record name | 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-4-nitrophenyl)ethanone | |

CAS RN |

89942-63-2 | |

| Record name | 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

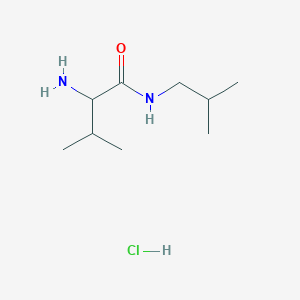

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

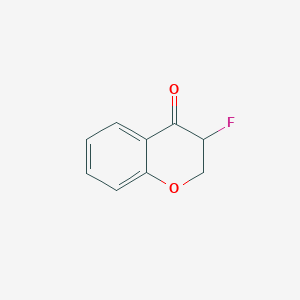

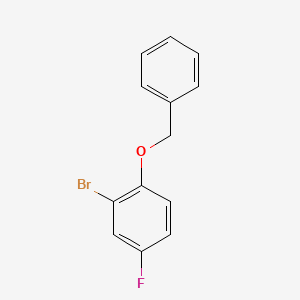

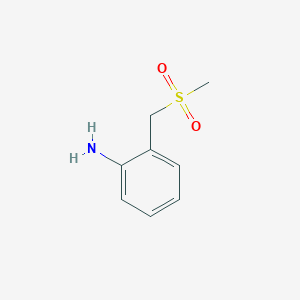

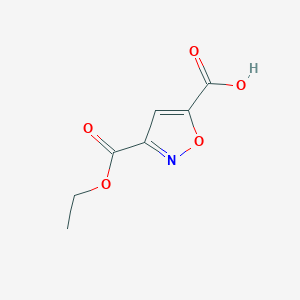

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)